molecular formula C17H17NO3 B596524 4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261915-37-0

4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B596524
M. Wt: 283.327
InChI Key: GJTTYHWVMOJCBK-UHFFFAOYSA-N
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Description

“4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound . It’s related to Dimethylcarbamoyl chloride (DMCC), a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates .

Scientific Research Applications

1. Metal Ion-Assisted Carboxyl-Containing Covalent Organic Frameworks

  • Application Summary: This research focuses on the use of carboxyl-containing covalent organic frameworks (COFs) for the efficient removal of Congo red, a synthetic dye that is harmful to the environment and human health .
  • Methods of Application: A new carboxyl-containing COF (COF-COOH) is fabricated from the polymerization of 1,3,5-triformylphloroglucinol (TP) and 4,4′-diamino-[1,1’-biphenyl]-3,3′-dicarboxylic acid (DBA). The COF-COOH displays good adsorption performance on Congo red through hydrogen bonds and π–π stacking interactions .
  • Results: Through post-modification with Ca 2+ /Ni 2+ ions, the adsorption capacity of COF-COOCa/COF-COONi to Congo red is improved. At 25 °C, the maximum adsorption amount of COF-COOCa and COF-COONi to Congo red is 704.23 mg g −1 and 781.25 mg g −1, respectively. The removal efficiency of COF-COOCa to Congo red is 95% and that of COF-COONi is 96% .

2. Post Synthetic Exchange Enables Orthogonal Click Chemistry

  • Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .
  • Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .
  • Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

3. Neuroprotective Agents

  • Application Summary: This research focuses on the synthesis of cinnamic acid-based thiophenolic and phenolic compounds and their antioxidant and neuroprotective properties .

4. Orthogonal Click Chemistry in a Metal Organic Framework

  • Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .
  • Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .
  • Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

5. Orthogonal Click Chemistry in a Metal Organic Framework

  • Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .
  • Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .
  • Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-10-14(17(20)21)8-9-15(11)12-4-6-13(7-5-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTTYHWVMOJCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691330
Record name 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid

CAS RN

1261915-37-0
Record name 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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